Chemical structure and properties of 3-(Morpholinomethyl)-2-norbornanone
Chemical structure and properties of 3-(Morpholinomethyl)-2-norbornanone
Technical Guide for Research & Development [1]
Executive Summary
3-(Morpholinomethyl)-2-norbornanone (CAS: 5025-07-0) is a bicyclic Mannich base synthesized from 2-norbornanone.[1] Structurally, it combines the lipophilic, rigid bicyclo[2.2.1]heptane scaffold with a polar morpholine moiety. This compound serves as a critical intermediate in the synthesis of neuroactive agents (analgesics, anticholinergics) and antiviral compounds. Its chemical behavior is defined by the steric strain of the norbornane bridge and the lability of the
Structural Chemistry & Stereochemistry
The Norbornane Scaffold
The core of the molecule is the bicyclo[2.2.1]heptan-2-one framework.[1] Unlike flexible cyclohexane rings, this bridged system is locked in a rigid boat conformation.
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Bridgehead Protons: Located at C1 and C4.[1]
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Bridge Carbon: C7 (the one-carbon bridge).[1]
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Ring Strain: The bond angles are significantly compressed (
), leading to high ring strain (~60-70 kJ/mol), which enhances the reactivity of the carbonyl group at C2.
Stereochemical Orientation (Exo vs. Endo)
The introduction of the morpholinomethyl group at C3 creates a new chiral center, leading to diastereomeric possibilities: exo and endo.
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Kinetic Control: The Mannich reaction typically favors the exo-isomer (the substituent points out from the "U" cavity).[1] This is due to the severe steric hindrance on the endo face caused by the C5-C6 ethano bridge.[1]
-
Thermodynamic Control: Under equilibrating conditions (acidic reflux), the mixture may isomerize, but the exo form often remains predominant due to torsional strain relief.
Molecular Visualization
The following diagram illustrates the connectivity and the steric environment of the Mannich base formation.
Figure 1: Mechanistic pathway for the formation of the norbornane Mannich base, highlighting the convergence of the enol and iminium species.
Synthetic Protocol (The Krieger Method)[1][2]
The synthesis follows the classic Mannich condensation.[1] The protocol below is adapted from the foundational work of H. Krieger (1961) , optimized for laboratory scale.
Reagents & Materials
| Component | Role | Molar Eq.[1] | Notes |
| 2-Norbornanone | Substrate | 1.0 | High purity (>98%) required to avoid isomeric impurities.[1] |
| Paraformaldehyde | C1 Source | 1.2 - 1.5 | Depolymerizes in situ to generate formaldehyde.[1] |
| Morpholine HCl | Amine Source | 1.1 | Using the salt prevents premature volatilization of the amine.[1] |
| Ethanol (Abs.) | Solvent | N/A | High boiling point allows thermal promotion of the reaction.[1] |
| Conc. HCl | Catalyst | Catalytic | Traces (if using free amine); not needed if using amine salt.[1] |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Morpholine Hydrochloride (0.11 mol) and Paraformaldehyde (0.15 mol) in absolute ethanol (50 mL).
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Addition: Add 2-Norbornanone (0.10 mol) to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) with magnetic stirring.
-
Critical Check: Ensure the solution becomes homogeneous. Reflux for 4–6 hours .[1]
-
-
Workup (Isolation of Salt):
-
Free Base Liberation (Optional):
Reaction Logic & Troubleshooting
-
Retro-Mannich Risk: Mannich bases are thermally unstable.[1] If the reaction is heated too long or the pH becomes too high during workup, the product decomposes back to norbornanone and formaldehyde. Always store as the HCl salt.
-
Moisture Control: Water generated during imine formation can inhibit the reaction.[1] Using absolute ethanol helps, but adding molecular sieves can drive conversion.
Physicochemical Properties[1][2][4][5][6][7][8]
Physical Data
| Property | Value / Description |
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.29 g/mol (Free Base) |
| Appearance | Colorless viscous oil (Free Base); White crystalline solid (HCl salt).[1] |
| Melting Point | HCl Salt: 192–196°C (Decomposes).[1] Free base is liquid at RT.[1][3] |
| Solubility | HCl Salt: Soluble in water, methanol.[1] Insoluble in ether.[1] Free Base: Soluble in DCM, ether, toluene. |
| pKa | ~7.8 – 8.2 (Morpholine nitrogen).[1] |
Stability Profile
-
Thermal: The HCl salt is stable at room temperature.[1] The free base darkens upon standing due to oxidation and retro-Mannich decomposition.[1]
-
Chemical: Reacts with Grignard reagents to form amino-alcohols (precursors to Biperiden analogs).[1]
Pharmacological & Research Applications[2][9][10][11]
This molecule is rarely a final drug but acts as a high-value scaffold in medicinal chemistry.[1]
Antiviral & Antimicrobial Activity
Research indicates that norbornane derivatives often exhibit antiviral properties similar to Amantadine and Rimantadine .[1] The lipophilic cage structure allows the molecule to penetrate viral envelopes or block ion channels (e.g., M2 proton channel in Influenza A).
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Mechanism:[1][4][5] The morpholine group provides basicity for lysosomotropic action, while the norbornane group anchors the molecule in hydrophobic pockets.
Central Nervous System (CNS) Agents
The structure is homologous to Biperiden and Trihexyphenidyl (anticholinergics used in Parkinson's).
-
Receptor Binding: The distance between the basic nitrogen and the lipophilic bulk mimics the acetylcholine pharmacophore.[1]
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NMDA Antagonism: Some norbornane amines show weak NMDA receptor antagonism, relevant for neuropathic pain research.
Figure 2: Structure-Activity Relationship (SAR) map showing how the chemical domains interact with biological targets.[1]
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Infrared Spectroscopy (IR)
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C=O Stretch: Strong band at 1740–1750 cm⁻¹ .[1]
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Note: This frequency is higher than typical ketones (1715 cm⁻¹) due to the ring strain of the norbornane system (
bond angles at the bridgehead increase s-character of the carbonyl carbon).[1]
-
Nuclear Magnetic Resonance (1H-NMR)
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Solvent: CDCl3 or D2O (for salt).[1]
-
Key Signals:
References
-
Krieger, H. (1961).[1][2] Die Aminomethylierung des Bicyclo[2.2.1]heptanons-(2). Suomen Kemistilehti B, 34, 24. (The foundational paper establishing the synthesis of norbornane Mannich bases).
-
Sigma-Aldrich. (n.d.).[1] 3-(Morpholinomethyl)-2-norbornanone Product Specification. Retrieved from .[1]
-
TCI Chemicals. (n.d.).[1] 2-Norbornanone and Derivatives. Retrieved from .[1][4]
- Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044–1070. (Review of mechanism and stereoselectivity).
-
PubChem. (2025).[1] Bicyclo[2.2.1]heptan-2-one Compound Summary. Retrieved from .[1][4]
Sources
- 1. Bicyclo(2.2.1)heptan-2-one | C7H10O | CID 10345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. JP4478437B2 - Method for producing methylene norcamphor - Google Patents [patents.google.com]
- 5. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
